

An In-depth Technical Guide to 4-(Bromomethyl)-2,1,3-benzoxadiazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Bromomethyl)-2,1,3-benzoxadiazole

Cat. No.: B1334628

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)-2,1,3-benzoxadiazole is a key heterocyclic aromatic compound utilized primarily as a fluorescent labeling reagent and a versatile building block in organic synthesis. Its utility stems from the benzoxadiazole (also known as benzofurazan) core, which imparts desirable electronic and photophysical properties, and the reactive bromomethyl group, which allows for covalent attachment to various nucleophiles. The benzoxadiazole moiety often functions as an electron-accepting unit, and when conjugated with electron-donating groups, can result in molecules with strong intramolecular charge transfer (ICT) characteristics. This property is fundamental to its application as an environmentally sensitive fluorophore.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **4-(Bromomethyl)-2,1,3-benzoxadiazole**, with a focus on detailed experimental protocols and quantitative data to aid researchers in its effective utilization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **4-(Bromomethyl)-2,1,3-benzoxadiazole** is presented in the table below.

Property	Value	Reference
CAS Number	32863-30-2	[1]
Molecular Formula	C ₇ H ₅ BrN ₂ O	[1]
Molecular Weight	213.03 g/mol	[1]
Appearance	Solid	
Melting Point	77-79 °C	
IUPAC Name	4-(Bromomethyl)-2,1,3-benzoxadiazole	[1]
SMILES	BrCC1=CC=CC2=NON=C12	[1]
InChIKey	OFUZQEBZOGPUBJ-UHFFFAOYSA-N	[1]

Synthesis of 4-(Bromomethyl)-2,1,3-benzoxadiazole

The synthesis of **4-(Bromomethyl)-2,1,3-benzoxadiazole** is typically achieved through a two-step process:

- Synthesis of 4-Methyl-2,1,3-benzoxadiazole: Cyclization of a substituted o-nitroaniline.
- Bromination: Free-radical bromination of the methyl group of 4-Methyl-2,1,3-benzoxadiazole.

The following diagram illustrates the synthetic pathway:

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **4-(Bromomethyl)-2,1,3-benzoxadiazole**.

Experimental Protocol: Synthesis of 4-Methyl-2,1,3-benzoxadiazole

This protocol is based on the general synthesis of 2,1,3-benzoxadiazoles from o-nitroanilines.

Materials:

- 3-Methyl-2-nitroaniline
- Sodium hypochlorite solution (commercial bleach)
- Triphenylphosphine
- Toluene
- Dichloromethane
- Silica gel for column chromatography

- Standard laboratory glassware and equipment

Procedure:

- Oxidative Cyclization:
 - In a round-bottom flask, dissolve 3-methyl-2-nitroaniline in a suitable solvent such as dichloromethane.
 - Cool the solution in an ice bath.
 - Slowly add an excess of sodium hypochlorite solution dropwise with vigorous stirring.
 - Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
 - Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
 - Remove the solvent under reduced pressure to obtain the crude 4-methyl-2,1,3-benzoxadiazole N-oxide.
- Reduction:
 - Dissolve the crude N-oxide in toluene.
 - Add a slight excess of triphenylphosphine.
 - Reflux the mixture for several hours, monitoring the reaction by TLC.
 - After completion, cool the reaction mixture and remove the toluene under reduced pressure.
 - Purify the residue by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate) to yield pure 4-methyl-2,1,3-benzoxadiazole.

Experimental Protocol: Bromination of 4-Methyl-2,1,3-benzoxadiazole

This protocol is adapted from the bromination of the analogous 4-methyl-2,1,3-benzothiadiazole.[\[2\]](#)

Materials:

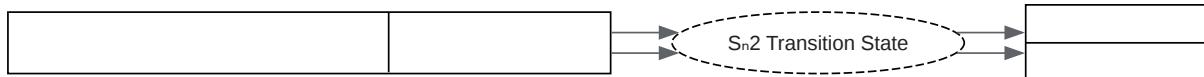
- 4-Methyl-2,1,3-benzoxadiazole
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide (or AIBN) as a radical initiator
- Carbon tetrachloride (CCl_4)
- Standard laboratory glassware and equipment for reflux and purification

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-2,1,3-benzoxadiazole in carbon tetrachloride.
- Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.
- Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for several hours.
- Monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture to room temperature.
- Filter off the succinimide byproduct.
- Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.

- Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel to obtain **4-(bromomethyl)-2,1,3-benzoxadiazole**.

Quantitative Data for Synthesis:


Parameter	Value	Reference
Starting Material (Bromination)	4-Methyl-2,1,3-benzoxadiazole	[2]
Reagents (Bromination)	N-Bromosuccinimide (NBS), Benzoyl peroxide	[2]
Solvent (Bromination)	Carbon tetrachloride (CCl ₄)	[2]
Reaction Temperature (Bromination)	80-85 °C	[2]
Yield (Bromination)	~77.6% (reported for the thiadiazole analog)	[2]

Application in Fluorescent Labeling of Thiols

4-(Bromomethyl)-2,1,3-benzoxadiazole is a thiol-reactive fluorescent probe. The bromomethyl group reacts with the thiol group of cysteine residues in proteins via a nucleophilic substitution reaction, forming a stable thioether linkage. This reaction is the basis for its use in labeling and detecting proteins.

Reaction Mechanism with Cysteine

The reaction proceeds via an S_n2 mechanism where the sulfur atom of the cysteine thiol acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide ion.

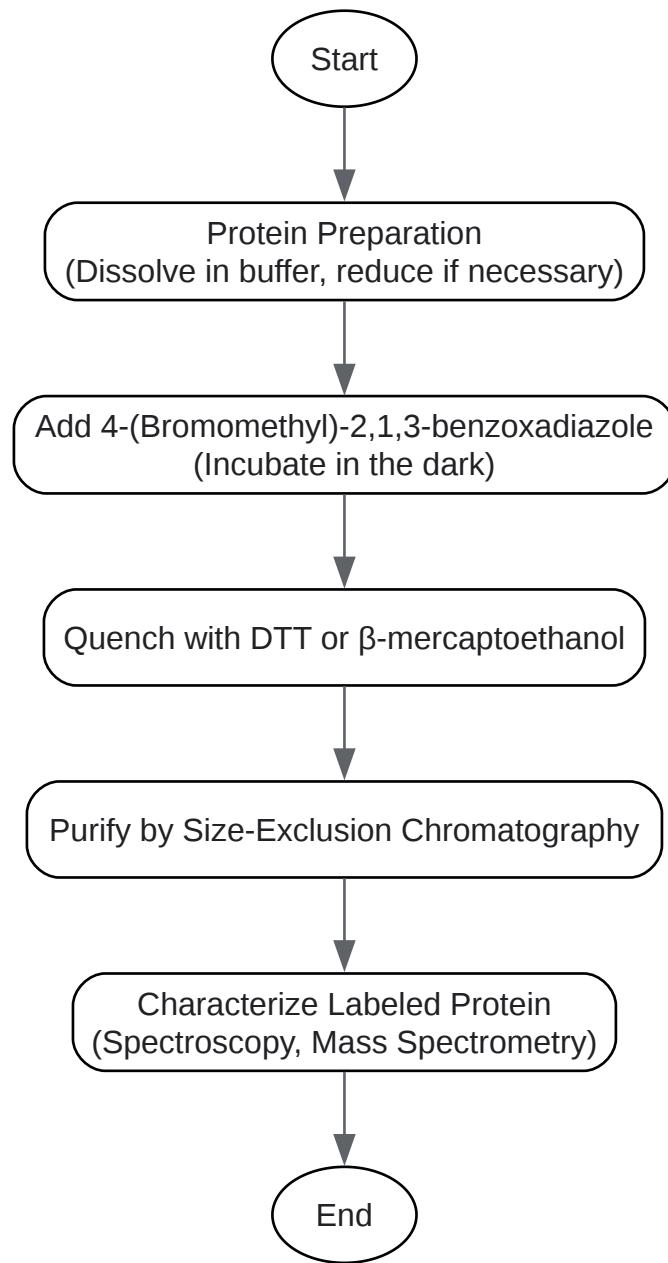
[Click to download full resolution via product page](#)

Caption: Reaction of **4-(Bromomethyl)-2,1,3-benzoxadiazole** with cysteine.

Experimental Protocol: Fluorescent Labeling of Proteins

This is a general protocol for labeling cysteine residues in proteins. Optimal conditions may vary depending on the specific protein.

Materials:


- Protein containing accessible cysteine residues
- **4-(Bromomethyl)-2,1,3-benzoxadiazole**
- Labeling buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA)
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Dithiothreitol (DTT) or β -mercaptoethanol (for quenching)
- Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

- Protein Preparation:
 - Dissolve the protein in the labeling buffer to a concentration of 1-10 mg/mL.
 - If the protein has disulfide bonds that need to be reduced to expose cysteine thiols, treat with a reducing agent like DTT (e.g., 10 mM) for 1 hour at room temperature. Remove the reducing agent by dialysis or using a desalting column before labeling.
- Labeling Reaction:
 - Prepare a stock solution of **4-(bromomethyl)-2,1,3-benzoxadiazole** (e.g., 10-50 mM) in anhydrous DMF or DMSO.
 - Add a 10- to 20-fold molar excess of the labeling reagent to the protein solution.

- Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
- Quenching the Reaction:
 - Stop the reaction by adding a small molecule thiol, such as DTT or β -mercaptoethanol, to a final concentration of 10-20 mM to react with any unreacted labeling reagent.
- Purification:
 - Remove the excess, unreacted labeling reagent and the quenching agent by size-exclusion chromatography. The labeled protein will elute in the void volume, while the smaller molecules will be retained.

The following diagram outlines the experimental workflow for protein labeling:

[Click to download full resolution via product page](#)

Caption: Experimental workflow for fluorescently labeling proteins.

Quantitative Fluorescence Data

The following table summarizes the estimated photophysical properties of the thiol adduct of **4-(bromomethyl)-2,1,3-benzoxadiazole**, based on data for structurally similar NBD-thiol conjugates.

Parameter	Estimated Value	Reference (Analogous Compounds)
Excitation Maximum (λ_{ex})	~470 nm	[1]
Emission Maximum (λ_{em})	~530 nm	[1]
Molar Extinction Coefficient (ϵ)	~13,000 M ⁻¹ cm ⁻¹	[1]
Fluorescence Quantum Yield (Φ)	Moderate (solvent dependent)	

Safety and Handling

4-(Bromomethyl)-2,1,3-benzoxadiazole is a reactive alkylating agent and should be handled with appropriate safety precautions.

- Hazard Statements: May be harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction. Causes serious eye irritation and may cause respiratory irritation.
- Precautionary Statements:
 - Wear protective gloves, eye protection, and face protection.
 - Use only in a well-ventilated area.
 - Avoid breathing dust.
 - Wash skin thoroughly after handling.
- Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Conclusion

4-(Bromomethyl)-2,1,3-benzoxadiazole is a valuable tool for researchers in various scientific disciplines. Its straightforward synthesis and reactivity with thiols make it an effective fluorescent probe for labeling and studying proteins. This guide provides the necessary technical information, including detailed protocols and quantitative data, to facilitate its

successful application in the laboratory. As with any chemical reagent, proper safety precautions should always be observed during its handling and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 4-(Bromomethyl)-2,1,3-benzoxadiazole | 32863-30-2 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(Bromomethyl)-2,1,3-benzoxadiazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1334628#what-is-4-bromomethyl-2-1-3-benzoxadiazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com